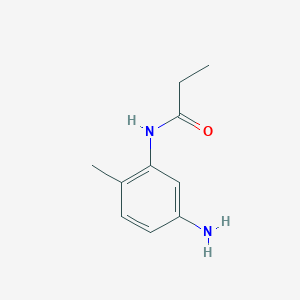

N-(5-amino-2-methylphenyl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPHNZHVBNIIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356304 | |

| Record name | N-(5-amino-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436089-02-0 | |

| Record name | N-(5-amino-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(5-amino-2-methylphenyl)propanamide" synthesis and properties

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and drug development. Its structure incorporates a propanamide moiety attached to a di-substituted aniline ring, presenting multiple functional groups that can be leveraged for further chemical modification. This molecule serves as a valuable building block, particularly as an intermediate in the synthesis of complex pharmacologically active agents. Its structural similarity to fragments of known kinase inhibitors, such as Imatinib, underscores its importance for researchers exploring new therapeutic compounds.[1]

This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals. It details the physicochemical properties of this compound, outlines robust methodologies for its synthesis and purification, describes analytical techniques for its characterization, discusses its applications, and provides essential safety and handling protocols.

Molecular Structure and Identification

-

IUPAC Name: this compound[2]

-

CAS Number: 436089-02-0[2]

-

Molecular Formula: C₁₀H₁₄N₂O[3]

-

Molecular Weight: 178.23 g/mol [3]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction optimization, and purification. The data presented below are derived from computational models and experimental data for structurally related compounds.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Expected to be an off-white to light-brown solid | N/A |

| Melting Point | ~138.26 °C (Predicted) | [4] |

| Boiling Point | ~371.72 °C (Predicted) | [4] |

| Water Solubility | ~957.49 mg/L (Predicted) | [4] |

| Density | ~1.15 g/cm³ (Predicted) | [4] |

| LogP (Octanol/Water) | 1.6 (Predicted) | N/A |

| Hydrogen Bond Donors | 2 (Amide N-H, Amine N-H₂) | [2] |

| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis of this compound

Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scalability.

Route 1: Selective Acylation of 2,4-Diaminotoluene

This is the most direct approach, involving the selective N-acylation of one of the two amino groups of 2,4-diaminotoluene (also known as toluene-2,4-diamine). The amino group at the 4-position is generally more sterically hindered by the adjacent methyl group, which can favor acylation at the 1-position under controlled conditions. However, achieving high selectivity can be challenging, and mixtures of mono-acylated and di-acylated products may form.

Diagram 1: Selective Acylation of 2,4-Diaminotoluene.

Proposed Experimental Protocol (Route 1)

Materials:

-

2,4-Diaminotoluene

-

Propanoyl chloride

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous THF.

-

Base Addition: Add a mild base such as sodium carbonate (1.5 eq) or pyridine (1.2 eq) to the solution. Cool the mixture to -10 °C using an ice-salt bath.

-

Acylation: Slowly add propanoyl chloride (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the cooled, stirring suspension. The slow addition is critical to control the exotherm and improve selectivity.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize any excess acid chloride and acid byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Route 2: Reduction of a Nitro Precursor

This alternative route involves the initial synthesis of N-(2-methyl-5-nitrophenyl)propanamide, followed by the reduction of the nitro group to an amine. This method often provides higher yields and avoids the selectivity issues of Route 1. The precursor is synthesized by acylating 2-methyl-5-nitroaniline, a readily available starting material.

Diagram 2: Two-Step Synthesis via Nitro Precursor Reduction.

Proposed Experimental Protocol (Route 2)

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)propanamide

-

Follow the acylation procedure described in Route 1, using 2-methyl-5-nitroaniline as the starting material. Since there is only one amino group, selectivity is not a concern, and the reaction is typically high-yielding.

Step 2: Reduction of N-(2-methyl-5-nitrophenyl)propanamide

-

Method A: Catalytic Hydrogenation: Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring. Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.[5]

-

Method B: Chemical Reduction (e.g., with Tin(II) Chloride): Dissolve the nitro-intermediate in ethanol. Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) and heat the mixture to reflux. After the reaction is complete (monitored by TLC), cool the mixture, and neutralize with a strong base (e.g., concentrated NaOH solution) until the solution is alkaline. Extract the product with ethyl acetate, wash, dry, and concentrate as previously described.

Purification

The crude product from either synthesis route will likely require purification to remove unreacted starting materials, byproducts (such as the di-acylated product in Route 1), or residual reagents.

Proposed Purification Protocol

-

Recrystallization: This is the preferred method for purifying solid products. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Based on the predicted polarity, a mixture of ethyl acetate and hexanes, or ethanol and water, would be a good starting point for screening.

-

Dissolve the crude solid in a minimal amount of the hot solvent (or solvent mixture).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

Flash Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is a reliable alternative.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is a suitable mobile phase system to elute the product, which is more polar than non-polar impurities but less polar than highly polar byproducts. The optimal solvent system should be determined by TLC analysis first.

-

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The following are the expected spectral characteristics based on the molecule's structure.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns. Amide Proton (N-H): A broad singlet (~8.0-9.5 ppm). Amine Protons (NH₂): A broad singlet (~3.5-5.0 ppm). Propanamide CH₂: A quartet (~2.2 ppm). Propanamide CH₃: A triplet (~1.1 ppm). Aromatic CH₃: A singlet (~2.1 ppm). |

| ¹³C NMR | Carbonyl Carbon: A signal in the range of 170-175 ppm. Aromatic Carbons: Six distinct signals in the aromatic region (~110-150 ppm). Propanamide CH₂: A signal around 30 ppm. Propanamide CH₃: A signal around 10 ppm. Aromatic CH₃: A signal around 17-20 ppm. |

| FTIR (cm⁻¹) | N-H Stretch (Amine): Two bands characteristic of a primary amine, typically around 3300-3500 cm⁻¹. N-H Stretch (Amide): A single, sharp band around 3300 cm⁻¹. C=O Stretch (Amide): A strong, sharp absorption around 1650-1680 cm⁻¹. Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region. N-H Bend (Amine): A band around 1590-1650 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 178. Key Fragments: A prominent peak at m/z = 122, corresponding to the loss of the propanoyl group (CH₃CH₂CO) via cleavage of the amide bond. Another fragment at m/z = 121 is also expected.[2] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.

-

Analogue Synthesis of Kinase Inhibitors: The core structure of this compound is a key component of many tyrosine kinase inhibitors. For example, the closely related structure, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is a well-documented precursor to Imatinib (Gleevec), a highly successful anticancer drug.[6][7] Researchers can use this compound to synthesize novel analogues of Imatinib or other kinase inhibitors by modifying the propanamide group or by using the primary amine as a handle for further reactions. This allows for the exploration of structure-activity relationships (SAR) to develop drugs with improved potency, selectivity, or pharmacokinetic profiles.

-

Fragment-Based Drug Design: In fragment-based drug design (FBDD), small molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The title compound, with its defined structure and multiple functional groups, is an ideal candidate for a fragment library screened against various therapeutic targets.

-

Scaffold for Combinatorial Chemistry: The primary amine at the 5-position provides a reactive site for building combinatorial libraries. By reacting this amine with a diverse set of electrophiles (e.g., acid chlorides, isocyanates, sulfonyl chlorides), a large number of derivatives can be rapidly synthesized and screened for biological activity.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from the functional groups present (aromatic amine and amide).

-

GHS Hazard Classification (Predicted):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Acute Toxicity - Oral (Category 4)

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat should be worn.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.[8]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Chemchart. This compound (436089-02-0). Available from: [Link]

-

Wang, W., et al. (2019). Electronic Supplementary Information for: Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves. The Royal Society of Chemistry. Available from: [Link]

-

Richter, C., et al. (2018). Supporting Information for: Synthesis of 13C and 15N Labeled RNA Phosphoramidites. ScienceOpen. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 821314, this compound. Available from: [Link]

-

New Drug Approvals. (2014). Imatinib. Available from: [Link]

-

AFG Bioscience. (n.d.). Safety Data Sheet. Available from: [Link]

- Google Patents. (2010). A process for the preparation of imatinib. WO2010014022A1.

- Google Patents. (2009). Imatinib production process. US7550591B2.

-

ResearchGate. (n.d.). Synthesis of imatinib mesylate. Available from: [Link]

-

Patsnap. (2020). Synthesis method of imatinib and imatinib mesylate. CN101450904B. Available from: [Link]

-

MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Available from: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines. Available from: [Link]

- Google Patents. (2011). Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN102199146A.

-

Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer. Available from: [Link]

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

-

ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 6. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide (CAS: 436089-02-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)propanamide, a key chemical intermediate in the synthesis of prominent pharmaceutical compounds. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its significant application in the manufacturing of the targeted cancer therapy drug, Imatinib. Additionally, this guide addresses safety and handling procedures, analytical characterization methods, and the current understanding of its biological relevance. This paper is intended to be a valuable resource for scientists and professionals engaged in medicinal chemistry, process development, and pharmaceutical research.

Introduction

This compound, with the CAS number 436089-02-0, is a substituted aromatic amide.[1][2] While not widely studied as a standalone bioactive molecule, it holds significant importance as a building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive amino group and an amide linkage, makes it a versatile synthon for the construction of larger, more complex molecular architectures.

The primary notability of this compound stems from its role as a precursor to a key intermediate in the synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers. Understanding the properties, synthesis, and handling of this compound is therefore crucial for researchers and developers working on Imatinib and related kinase inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory or industrial setting. These properties influence its reactivity, solubility, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 436089-02-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(5-Amino-2-methylphenyl)propionamide, N-(3-amino-6-methylphenyl)propanamide | [1] |

| Appearance | Solid (predicted) | |

| Boiling Point | 305.85 °C (Estimated) | [3] |

| Water Solubility | 1601.4 mg/L (Estimated) | |

| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) | [1] |

| SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | [1] |

Synthesis of this compound

Proposed Synthetic Pathway: Schotten-Baumann Reaction

The synthesis likely proceeds via a Schotten-Baumann-type reaction, where an amine is acylated by an acyl chloride. In this case, the more nucleophilic amino group of 2,4-diaminotoluene would selectively react with propionyl chloride.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Rationale Behind the Experimental Choices

-

Choice of Reactants: 2,4-Diaminotoluene provides the necessary aminophenyl scaffold with the correct substitution pattern. Propionyl chloride is the corresponding acylating agent to introduce the propanamide moiety.

-

Reaction Conditions: Schotten-Baumann reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base) to neutralize the HCl byproduct generated during the reaction. The choice of solvent would likely be an inert organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Selectivity: The amino group at the 4-position of 2,4-diaminotoluene is generally more nucleophilic than the one at the 2-position due to steric hindrance from the adjacent methyl group. This would favor the formation of this compound as the major product.

Hypothetical Experimental Protocol

This is a hypothetical protocol and should be optimized and validated under appropriate laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-diaminotoluene in a suitable inert solvent (e.g., DCM) and add a base (e.g., pyridine).

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Add a solution of propionyl chloride in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash it successively with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Application in Drug Development: A Precursor to Imatinib

The primary and most significant application of this compound is as a key building block in the synthesis of the anticancer drug Imatinib. However, it is not a direct precursor but is part of a larger, more complex intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine .

Diagram of the Role in Imatinib Synthesis:

Caption: Role of the target compound in the synthesis of Imatinib.

The synthesis of this key pyrimidinamine intermediate involves the reaction of a guanidine derivative of this compound with a substituted propenone. This intermediate is then coupled with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to yield Imatinib. The propanamide moiety of the initial building block is ultimately not present in the final Imatinib structure, indicating its role as a directing group or a part of a more complex synthon that is later modified.

Biological Activity

There is currently a lack of publicly available scientific literature detailing the specific biological activity of this compound itself. Its primary role appears to be as a synthetic intermediate. However, derivatives of the larger intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, have been investigated for potential antimicrobial and antioxidant activities. This suggests that while the title compound may not be biologically active in its own right, the aminophenylpropanamide scaffold can be a useful starting point for the synthesis of novel bioactive molecules.

Analytical Characterization

The identity and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the methyl group protons, the ethyl protons of the propanamide group, and the amine and amide protons. The splitting patterns and chemical shifts would confirm the substitution pattern of the aromatic ring.

-

¹³C NMR: Would show the expected number of carbon signals corresponding to the aromatic, methyl, and propanamide carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and C-N stretching, as well as bands corresponding to the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ), along with characteristic fragmentation patterns.[1]

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling aromatic amines and amides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents and strong acids. Keep the container tightly closed.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the life-saving cancer drug, Imatinib. While its own biological activity is not well-documented, its chemical properties and structure make it a valuable building block in organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its primary application, and essential safety and handling information. Further research into the direct biological effects of this compound and the development of a detailed, published synthesis protocol would be beneficial to the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemchart. This compound (436089-02-0). [Link]

Sources

An In-Depth Technical Guide to N-(5-amino-2-methylphenyl)propanamide: A Key Intermediate in Modern Kinase Inhibitors

This guide provides a comprehensive technical overview of N-(5-amino-2-methylphenyl)propanamide, a pivotal chemical intermediate in the synthesis of targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular characteristics, its strategic importance in pharmaceutical synthesis, detailed protocols for its preparation and analysis, and essential safety considerations.

Core Compound Identity and Physicochemical Properties

This compound is an aromatic amide whose structure is foundational for the synthesis of more complex pharmacologically active molecules. Its identity is defined by the following key parameters.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| CAS Number | 436089-02-0 | [1][3] |

| Canonical SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | [1] |

| InChIKey | PCPHNZHVBNIIAM-UHFFFAOYSA-N | [1] |

Strategic Significance in Drug Development: The Imatinib Precursor

The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block in the synthesis of Imatinib . Imatinib (marketed as Gleevec®) was a revolutionary therapeutic that heralded the era of targeted cancer therapy by specifically inhibiting the Bcr-Abl tyrosine kinase, which is central to the pathology of chronic myeloid leukemia (CML).[4]

The synthesis of Imatinib involves a critical coupling step where a pyrimidine-containing amine is condensed with a benzoyl chloride derivative. This compound is a precursor to one of these crucial fragments, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The propanamide group in the title compound serves as a protecting group for one of the amino functionalities on the diaminotoluene scaffold, allowing for controlled, regioselective reactions later in the synthetic sequence. This strategic protection is fundamental to achieving the high yield and purity required for an active pharmaceutical ingredient (API).

The following diagram illustrates the pivotal position of this compound within the broader synthetic pathway leading to Imatinib.

Caption: Synthetic pathway highlighting the role of the target intermediate.

Synthesis Protocol: Selective N-Acylation

The synthesis of this compound is achieved through the selective N-acylation of 2,4-diaminotoluene. The key challenge is to acylate only the more sterically accessible amino group at the 4-position while leaving the amino group at the 2-position (ortho to the methyl group) free for subsequent reactions. This is typically achieved under controlled conditions using a stoichiometric amount of the acylating agent.

The following protocol is a representative procedure based on established principles of chemoselective acylation.[5][6]

Causality and Experimental Rationale

-

Choice of Substrate: 2,4-Diaminotoluene provides the core phenylenediamine structure. The amino group at the 4-position is more nucleophilic and less sterically hindered than the one at the 2-position, which is ortho to a methyl group. This inherent difference in reactivity is the basis for the selective acylation.

-

Acylating Agent: Propionyl chloride is a highly reactive acylating agent that allows the reaction to proceed efficiently, often at low temperatures.[6]

-

Solvent and Base: An anhydrous aprotic solvent like Dichloromethane (DCM) is used to prevent hydrolysis of the acyl chloride. A non-nucleophilic base, such as triethylamine (NEt₃) or pyridine, is crucial to neutralize the HCl byproduct generated during the reaction.[4] Protonation of the starting amine by HCl would render it non-nucleophilic and halt the reaction.

-

Temperature Control: The reaction is initiated at 0 °C to moderate the exothermic reaction between the highly reactive amine and acyl chloride, preventing side reactions and improving selectivity.

Step-by-Step Methodology

Sources

- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(5-amino-2-methylphenyl)propanamide

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound N-(5-amino-2-methylphenyl)propanamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through modern spectroscopic techniques. We will explore predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside available Mass Spectrometry (MS) data, providing a robust analytical profile. Furthermore, this guide presents detailed, field-proven protocols for acquiring such spectra, grounded in the principles of scientific integrity and experimental causality.

Introduction to this compound

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring both an amide and an aromatic amine functional group, makes it an interesting candidate for further functionalization and biological screening. Accurate structural confirmation is the bedrock of any such development program.

Compound Identification:

-

IUPAC Name: this compound [1]* CAS Number: 436089-02-0 [1]* Molecular Formula: C₁₀H₁₄N₂O [1]* Molecular Weight: 178.23 g/mol [1]* Canonical SMILES: CCC(=O)NC1=C(C=CC(=C1)N)C [1] The structural integrity of this molecule is paramount for its intended use. Spectroscopic analysis provides the definitive "fingerprint" of the compound, confirming its identity and purity.

Predicted ¹H and ¹³C NMR Spectroscopic Data

In the absence of publicly available experimental NMR spectra, we turn to highly reliable computational prediction methods. These algorithms, trained on vast databases of known structures and their corresponding spectra, provide a strong foundation for structural assignment. The following data was predicted using advanced computational models. [2][3][4][5]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a | 7.5 - 8.5 | singlet | 1H |

| H-b | 6.5 - 6.7 | doublet | 1H |

| H-c | 6.8 - 7.0 | doublet | 1H |

| H-d | 6.4 - 6.6 | singlet | 1H |

| H-e | 3.5 - 4.0 (broad) | singlet | 2H |

| H-f | 2.2 - 2.4 | quartet | 2H |

| H-g | 2.1 - 2.3 | singlet | 3H |

| H-h | 1.0 - 1.2 | triplet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted spectrum reveals key structural features. The downfield singlet (H-a) corresponds to the amide proton, its broadness and chemical shift being highly dependent on solvent and concentration. The aromatic protons (H-b, H-c, H-d) appear in the expected aromatic region, with their splitting patterns reflecting their substitution on the benzene ring. The broad singlet for the amine protons (H-e) is also characteristic. The quartet (H-f) and triplet (H-h) are indicative of the ethyl group of the propanamide moiety, while the singlet (H-g) corresponds to the methyl group attached to the aromatic ring.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 173 - 175 |

| C-2 | 145 - 147 |

| C-3 | 135 - 137 |

| C-4 | 129 - 131 |

| C-5 | 118 - 120 |

| C-6 | 116 - 118 |

| C-7 | 114 - 116 |

| C-8 | 29 - 31 |

| C-9 | 17 - 19 |

| C-10 | 9 - 11 |

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum corroborates the structure. The downfield signal (C-1) is characteristic of an amide carbonyl carbon. The signals in the 114-147 ppm range (C-2 to C-7) correspond to the six carbons of the benzene ring, with their specific shifts influenced by the attached substituents. The aliphatic carbons of the propanamide and the methyl group (C-8, C-9, and C-10) appear in the upfield region, as expected.

Experimental Protocol for NMR Spectroscopy

The following is a generalized, robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points. DMSO-d₆ is often preferred for compounds with amide and amine protons as it reduces the rate of proton exchange, leading to sharper signals. [6]2. Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. [7]3. Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. 5. Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for precise chemical shift referencing (0 ppm). [7]

Instrument Setup and Data Acquisition

-

Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp spectral lines and high resolution. This is often an automated process on modern spectrometers.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and matched to the instrument's electronics to maximize signal-to-noise.

-

Acquisition Parameters (¹H NMR):

-

Pulse Angle: A 30-45 degree pulse is typically used for routine spectra.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a compound of this molecular weight at the specified concentration.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Angle: A 30-45 degree pulse is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. [8] * Proton Decoupling: A broadband proton decoupling sequence is applied to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. [9]

-

Data Processing

-

Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Caption: Generalized workflow for NMR spectroscopy.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum for this compound highlights its key structural motifs.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3500 | Medium | N-H stretch (primary amine) |

| 3250 - 3350 | Medium, sharp | N-H stretch (secondary amide) |

| 3000 - 3100 | Weak | C-H stretch (aromatic) |

| 2850 - 2980 | Medium | C-H stretch (aliphatic) |

| 1650 - 1680 | Strong | C=O stretch (amide I band) |

| 1510 - 1550 | Medium | N-H bend (amide II band) |

| 1580 - 1620 | Medium | C=C stretch (aromatic) |

| 1200 - 1300 | Medium | C-N stretch (amide) |

Interpretation of the Predicted IR Spectrum:

The predicted IR spectrum clearly indicates the presence of both the primary amine and secondary amide groups through their characteristic N-H stretching vibrations. The strong carbonyl absorption (Amide I) is a definitive marker for the amide functional group. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The aliphatic C-H stretches from the ethyl and methyl groups are also evident.

Experimental Protocol for FT-IR Spectroscopy

The following protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the IR spectrum of a solid sample.

Instrument and Sample Preparation

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum is run with the clean, empty ATR crystal to account for any atmospheric or instrumental absorptions. [10]2. Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. [11]

Data Acquisition

-

Apply Pressure: A pressure arm is lowered onto the sample to ensure good contact between the sample and the ATR crystal.

-

Collect Spectrum: The sample spectrum is collected. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Collection Parameters:

-

Wavenumber Range: Typically 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for most applications.

-

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

-

Post-Acquisition

-

Clean-up: The sample is carefully removed from the ATR crystal, and the crystal is cleaned with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Peak Picking: The significant absorption peaks in the spectrum are identified and their wavenumbers are recorded.

Caption: Workflow for FT-IR spectroscopy using the ATR method.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. The NIST Mass Spectrometry Data Center contains data for this compound. [1] Table 4: Key Fragments from the Mass Spectrum of this compound

| m/z | Putative Fragment Assignment |

| 178 | Molecular Ion [M]⁺ |

| 122 | [M - C₃H₅NO]⁺ (Loss of propanamide side chain) |

| 121 | [M - C₃H₆NO]⁺ |

Interpretation of the Mass Spectrum:

The presence of a molecular ion peak at m/z 178 confirms the molecular weight of the compound. The significant fragment at m/z 122 likely corresponds to the loss of the propanamide side chain, a common fragmentation pathway for N-acylated anilines. This fragmentation pattern is consistent with the proposed structure.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Sample Preparation

-

Dissolution: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [12]2. Filtration: Ensure the solution is free of particulate matter by filtering it if necessary.

-

Vial Transfer: Transfer the solution to a 2 mL autosampler vial.

Instrument Parameters

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. [13] * Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis

-

Chromatogram Analysis: The retention time of the peak in the total ion chromatogram (TIC) is recorded.

-

Mass Spectrum Analysis: The mass spectrum corresponding to the chromatographic peak is analyzed. The molecular ion peak is identified, and the fragmentation pattern is compared to known fragmentation mechanisms and library spectra to confirm the structure of the compound.

Sources

- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. m.youtube.com [m.youtube.com]

- 5. app.nmrium.com [app.nmrium.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. sc.edu [sc.edu]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. youtube.com [youtube.com]

- 12. uoguelph.ca [uoguelph.ca]

- 13. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility of N-(5-amino-2-methylphenyl)propanamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(5-amino-2-methylphenyl)propanamide, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. In the absence of extensive empirical data in public literature, this guide establishes a predictive framework based on the molecule's structural attributes and the principle of "like dissolves like." Furthermore, it provides a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, empowering researchers to generate precise and reliable data.

Introduction: Understanding this compound

This compound, with a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol , is a compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a substituted phenyl ring with both an amino and an amide functional group, dictates its physicochemical properties, including its solubility profile. A thorough understanding of its behavior in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 436089-02-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1][2] |

| Molecular Weight | 178.23 g/mol | [1] |

| Predicted Water Solubility | 957.49 mg/L | [3] |

| Structure | See Figure 1 |

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a guiding tenet. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The structure of this compound incorporates both polar and non-polar characteristics:

-

Polar Moieties: The primary amine (-NH₂) and the secondary amide (-CONH-) groups are capable of hydrogen bonding, contributing to the molecule's polarity.

-

Non-Polar Moieties: The methyl-substituted phenyl ring and the ethyl group of the propanamide moiety are non-polar (lipophilic) in nature.

The interplay of these functional groups will determine its solubility in a given organic solvent.

Hansen Solubility Parameters (HSPs)

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can make the following qualitative predictions for the solubility of this compound:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol due to the potential for hydrogen bonding with the amine and amide groups. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be excellent solvents.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone and ethyl acetate . These solvents can act as hydrogen bond acceptors but not donors.

-

Low to Negligible Solubility: Expected in non-polar solvents like hexane , toluene , and diethyl ether . The non-polar nature of these solvents will not effectively overcome the solute-solute interactions dominated by hydrogen bonding.

The following diagram illustrates the relationship between the solute's functional groups and solvent polarity in determining solubility.

Figure 1: Conceptual diagram of intermolecular interactions influencing solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Rationale for Method Selection

The shake-flask method is chosen for its robustness and its ability to provide a true measure of thermodynamic solubility, which is crucial for applications such as crystallization process development and pre-formulation studies.[6][7] Kinetic solubility assays, while faster, are more suited for high-throughput screening in early drug discovery and may not represent the true equilibrium state.[8][9]

Step-by-Step Experimental Protocol: Shake-Flask Method

This protocol outlines the procedure for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Organic solvents of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a predetermined period. A minimum of 24 hours is recommended, with periodic checks at longer time points (e.g., 48 and 72 hours) to ensure equilibrium has been reached.[7] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved solid, either:

-

Centrifuge the aliquot at a high speed.

-

Filter the aliquot through a syringe filter compatible with the organic solvent.

-

-

-

Quantitative Analysis:

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Report the average solubility and standard deviation for the triplicate samples for each solvent.

-

The following diagram outlines the experimental workflow for the shake-flask solubility determination.

Figure 2: Experimental workflow for the shake-flask solubility assay.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | [Insert experimental data] | [Insert experimental data] |

| Ethanol | 4.3 | [Insert experimental data] | [Insert experimental data] |

| Acetone | 5.1 | [Insert experimental data] | [Insert experimental data] |

| Ethyl Acetate | 4.4 | [Insert experimental data] | [Insert experimental data] |

| Dichloromethane | 3.1 | [Insert experimental data] | [Insert experimental data] |

| Toluene | 2.4 | [Insert experimental data] | [Insert experimental data] |

| Hexane | 0.1 | [Insert experimental data] | [Insert experimental data] |

Note: Polarity index values are approximate and can vary slightly depending on the scale used.

The results from this table can be used to validate the initial predictions based on the molecule's structure. A strong correlation between solvent polarity and solubility would be expected, with the highest solubility observed in the most polar solvents.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound in organic solvents, combining theoretical predictions with a practical, robust experimental protocol. While the predictive framework offers valuable initial guidance, the detailed shake-flask method empowers researchers to generate the precise, high-quality data necessary for informed decision-making in their scientific endeavors.

Future work should focus on the experimental determination of the solubility of this compound in a wider range of solvents and at various temperatures. Additionally, the determination of its Hansen Solubility Parameters would provide a more refined predictive tool for solvent selection in diverse applications.

References

-

Abraham, M. H., Smith, R. E., Luchtefeld, R., Boorem, A. J., Luo, R., & Acree, Jr., W. E. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of pharmaceutical sciences, 99(3), 1500–1515. [Link]

-

Chen, C.-C., & Crafts, P. A. (2006). Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the NRTL-SAC Model. Industrial & Engineering Chemistry Research, 45(13), 4816–4824. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

- Jouyban, A. (2008). Review of the cosolvency models for solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32–58.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 821314, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

- Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., et al. (2018). HMDB 4.0—The Human Metabolome Database for 2018. Nucleic Acids Research, 46(D1), D608–D617.

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. University of Arizona, College of Pharmacy.

Sources

- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. jocpr.com [jocpr.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Sourcing High-Purity N-(5-amino-2-methylphenyl)propanamide: A Technical Guide for Researchers

An in-depth guide for research scientists and drug development professionals on securing reliable, high-purity N-(5-amino-2-methylphenyl)propanamide (CAS No. 436089-02-0), a key building block in modern chemical synthesis.

Introduction: The Critical Role of Purity in Research and Development

This compound is a substituted aromatic amide that serves as a versatile intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both an amine and an amide group, allows for diverse downstream chemical modifications. The success, reproducibility, and safety of these subsequent reactions are intrinsically linked to the purity of the starting material. Impurities can lead to unpredictable side reactions, lower yields of the desired product, and introduce contaminants that are difficult and costly to remove in later stages of development. For drug development professionals, in particular, the purity of starting materials is a non-negotiable aspect of quality control and regulatory compliance.

This guide provides a comprehensive overview of the commercial supplier landscape for this compound, details on available purity levels, and a discussion of the analytical methods used to verify its quality.

Commercial Supplier Landscape

This compound is available from a variety of chemical suppliers, ranging from large, well-known catalog companies to more specialized synthesis laboratories. The choice of supplier often depends on the quantity required, the level of purity needed, and the documentation and support provided.

| Supplier Category | Examples | Typical Purity | Target Audience |

| Major Chemical Catalogs | Sigma-Aldrich, Fisher Scientific, TCI[1] | ≥95% to ≥98% | Academic research, early-stage R&D |

| Specialty Chemical Suppliers | Santa Cruz Biotechnology[2][3] | Research Grade (Purity may vary, check CoA) | Proteomics research, specialized applications |

| Chemical Marketplaces | Chemspace, Kuujia.com[4][5] | Varies by listing | Broad, from research to industrial |

It is important to note that this compound is intended for research use only and is not for diagnostic or therapeutic use, a disclaimer frequently noted by suppliers.[2]

Understanding Purity Specifications and Analytical Verification

When sourcing this compound, it is crucial to look beyond the percentage purity and understand the analytical methods used to determine that value. A Certificate of Analysis (CoA) is an essential document that provides lot-specific data on the purity and physical properties of the compound.

Common Purity Levels:

-

≥95%: Suitable for initial screening experiments and some synthetic applications where minor impurities will not significantly impact the outcome. One supplier lists a 95.0% purity grade.[6]

-

≥98% - 99%: This is a common and reliable purity grade for most research and development purposes, offering a good balance between quality and cost.

-

>99%: High-purity grades are essential for applications where even trace impurities can have a significant effect, such as in late-stage drug development, crystallography, or sensitive analytical standard preparation. Some suppliers offer purities as high as 99.63% as determined by HPLC.[7]

Key Analytical Techniques for Purity Verification:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing the purity of non-volatile organic compounds like this compound. It separates the main compound from its impurities, and the area under the peak in the chromatogram is proportional to its concentration. A CoA will often state the purity as determined by HPLC.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR provides detailed information about the molecular structure of the compound. A ¹H NMR spectrum consistent with the known structure of this compound is a strong indicator of identity and can also reveal the presence of impurities if their protons do not overlap with those of the main compound. A statement such as "Consistent with structure" on a CoA refers to this analysis.[7][8]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The molecular weight of this compound is approximately 178.23 g/mol .[2][9]

Workflow for Sourcing and Quality Verification

To ensure the procurement of high-quality this compound, a systematic approach is recommended. The following workflow outlines the key steps from supplier selection to in-house quality control.

Caption: Workflow for sourcing and verifying the purity of this compound.

Conclusion

The selection of a reliable commercial supplier and the careful verification of purity are paramount for researchers and drug development professionals working with this compound. By understanding the available purity grades, scrutinizing the Certificate of Analysis, and, when necessary, performing in-house analytical verification, scientists can ensure the integrity and reproducibility of their experimental results. This diligence at the procurement stage is a critical investment in the success of any research and development program.

References

- Chemchart. This compound (436089-02-0).

- Riverland Trading. Triphenyl Phosphite Supplier | 101-02-0 | Your Reliable Distributor.

- Wego Chemical Group. Triphenyl Phosphite (TPP) | Supplier & Distributor | CAS 101-02-0.

- Parchem. Triphenyl Phosphite (Cas 101-02-0).

- CDH Fine Chemical. Triphenyl Phosphite for Synthesis | 101-02-0.

- Tokyo Chemical Industry Co., Ltd. (APAC). Triphenyl Phosphite | 101-02-0.

- Kuujia.com. 436089-02-0(this compound).

- Santa Cruz Biotechnology. This compound | CAS 436089-02-0 | SCBT.

- MedchemExpress.com. Certificate of Analysis.

- Globalchemtrade.com. Buy this compound Industrial....

- SciSupplies. tert-Butyl (2-hydroxypropyl)(methyl)carbamate, 97%, 10g.

- PubChem. This compound | C10H14N2O | CID 821314.

- Chemspace. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide.

- Dana Bioscience. N-(5-Amino-2-methylphenyl)-3-(dimethylamino)propanamide 1g.

- MOLNOVA. Certificate of Analysis(Version 1.0).

- Santa Cruz Biotechnology (Chinese). This compound.

- ChemicalBook. N-(5-amino-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)propanamide.

- PubChem, NIH. 2-Amino-N-methylpropanamide | C4H10N2O | CID 541493.

- PubChem. Propanamide, N-propyl-3-[(2-pyrimidinylmethyl)amino]- | C11H18N4O | CID 62699743.

Sources

- 1. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 436089-02-0(this compound) | Kuujia.com [kuujia.com]

- 5. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide - C17H19N3O2 | CSSS00020583356 [chem-space.com]

- 6. tert-Butyl (2-hydroxypropyl)(methyl)carbamate, 97%, 10g [scisupplies.eu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. molnova.com [molnova.com]

- 9. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(5-amino-2-methylphenyl)propionamide

Abstract

This technical guide provides a comprehensive overview of N-(5-amino-2-methylphenyl)propionamide, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and robust analytical methods for structural confirmation and quality control. Furthermore, this guide explores its significant application as a precursor in the synthesis of notable pharmaceutical compounds, supported by workflows and pathway diagrams. Safety, handling, and storage protocols are also outlined to ensure safe laboratory practices. Each section is grounded in authoritative scientific sources to ensure accuracy and trustworthiness.

Compound Identification and Physicochemical Properties

Nomenclature and Chemical Identifiers

N-(5-amino-2-methylphenyl)propionamide is a substituted aromatic amide. Accurate identification is critical for sourcing, synthesis, and regulatory purposes. The compound is systematically named following IUPAC conventions and is registered under a unique CAS number.[1]

| Identifier | Value | Source |

| IUPAC Name | N-(5-amino-2-methylphenyl)propanamide | PubChem[1] |

| Synonyms | N-(5-Amino-2-methylphenyl)propionamide | PubChem[1] |

| CAS Number | 436089-02-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[1] |

| SMILES | CCC(=O)NC1=C(C=CC(=C1)N)C | PubChem[1] |

| InChIKey | PCPHNZHVBNIIAM-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in different environments, influencing reaction conditions, purification methods, and formulation strategies.

| Property | Value | Unit | Source |

| Molecular Weight | 178.23 | g/mol | PubChem[1] |

| Melting Point | 138.26 (Predicted) | °C | Chemchart[2] |

| Boiling Point | 371.72 (Predicted) | °C | Chemchart[2] |

| Water Solubility | 957.49 (Predicted) | mg/L | Chemchart[2] |

| Hydrogen Bond Donors | 2 | Chemchart[2] | |

| Hydrogen Bond Acceptors | 2 | Chemchart[2] | |

| Rotatable Bonds | 2 | Chemchart[2] |

Synthesis and Manufacturing

Synthesis Pathway: Selective Acylation

The most direct and widely cited method for synthesizing N-(5-amino-2-methylphenyl)propionamide is the selective N-acylation of 2,4-diaminotoluene (also known as 4-methyl-1,3-benzenediamine).[2] This reaction leverages the differential reactivity of the two amino groups on the aromatic ring.

Principle: The amino group at the C4 position (para to the methyl group) is sterically less hindered and electronically more activated by the methyl group, making it more nucleophilic than the amino group at the C2 position (ortho to the methyl group). This difference allows for a selective reaction with an acylating agent like propionyl chloride under controlled conditions.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating procedure for the synthesis and purification of N-(5-amino-2-methylphenyl)propionamide.

Materials and Reagents:

-

2,4-Diaminotoluene (98% purity)

-

Propionyl chloride (98% purity)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-diaminotoluene (1.0 eq) in anhydrous dichloromethane (DCM) and a slight excess of pyridine (1.1 eq). Cool the mixture to 0°C in an ice bath.

-

Causality: DCM is an inert solvent suitable for this acylation. Pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the starting amine which would deactivate it. Cooling the reaction controls the exothermic reaction and enhances selectivity.

-

-

Acylation: Add propionyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

Causality: Slow, dropwise addition prevents a rapid temperature increase and minimizes side reactions, such as di-acylation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexanes mobile phase until the starting material is consumed.

-

Work-up and Quenching: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

-

Causality: The bicarbonate solution neutralizes any remaining acid and pyridine hydrochloride.

-

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to obtain N-(5-amino-2-methylphenyl)propionamide as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of N-(5-amino-2-methylphenyl)propionamide.

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in scientific research and drug development.

¹H NMR Spectroscopy for Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for elucidating the molecular structure.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts, splitting patterns (multiplicity), and integration values with the expected structure.

Expected ¹H NMR Spectrum (Predicted): The spectrum of N-(5-amino-2-methylphenyl)propionamide would exhibit characteristic signals corresponding to its distinct proton environments. While experimental data from a specific batch is always definitive, typical resonances for related structures can be predicted.[3]

-

Aromatic Protons (3H): Signals in the aromatic region (~6.5-7.5 ppm).

-

Amide Proton (1H): A broad singlet that may exchange with D₂O.

-

Amino Protons (2H): A broad singlet for the -NH₂ group.

-

Methyl Protons (3H): A singlet for the aryl-CH₃ group.

-

Propionyl Group Protons (5H): A quartet for the -CH₂- group and a triplet for the terminal -CH₃ group.[3]

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) confirms the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously provide purity information and the molecular ion peak. The expected mass-to-charge ratio (m/z) for the molecular ion [M]⁺ would be approximately 178.11.[1]

Applications in Drug Development

N-(5-amino-2-methylphenyl)propionamide is not primarily known for its own biological activity. Instead, its critical value lies in its role as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Precursor to Imatinib (Gleevec)

The most prominent application of N-(5-amino-2-methylphenyl)propionamide is as a precursor to N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .[4][5] This latter compound is a crucial intermediate in the industrial synthesis of Imatinib , a tyrosine kinase inhibitor used to treat multiple cancers, most notably chronic myeloid leukemia (CML).[6][7]

The synthesis pathway involves the reaction of the primary amino group of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with other reagents to build the final Imatinib structure.[5] The propionamide group in the initial starting material is not present in this specific intermediate but highlights the chemical family of compounds used in this synthetic space. Research has focused on optimizing the synthesis of these pyrimidineamine derivatives.[4][5]

Role in Medicinal Chemistry Research

The N-(5-amino-2-methylphenyl) core is a versatile scaffold. Researchers have utilized derivatives of this structure to synthesize novel compounds for biological screening. For example, it has been used to create a series of pyrimidinamine derivatives that were tested for antimicrobial and antioxidant activities.[4]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data for structurally similar aromatic amines and amides should be considered.[8][9][10]

-

Handling: Use in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[8]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not flush into the sewer system.[8]

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Chemchart. This compound (436089-02-0). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link]

-

ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Available from: [Link]

- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Chemspace. N-{2-methyl-5-[(phenylcarbamoyl)amino]phenyl}propanamide. Available from: [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

-

Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of propanamide. Available from: [Link]

-

PubChem. Imatinib amine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C10H14N2O | CID 821314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (436089-02-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 6. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine [lgcstandards.com]

- 7. Imatinib amine | C16H15N5 | CID 9965429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tcichemicals.com [tcichemicals.com]

A Technical Guide to N-(5-amino-2-methylphenyl)propanamide: A Versatile Bifunctional Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-amino-2-methylphenyl)propanamide is a key organic intermediate whose value lies in its distinct bifunctional nature. Possessing both a nucleophilic aromatic amine and a stable amide group on a substituted phenyl ring, it serves as a highly versatile scaffold for the construction of complex heterocyclic systems. This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and a focused exploration of its application as a pivotal building block in multi-step synthetic pathways, particularly in the development of pharmaceutically relevant molecules. Mechanistic insights, safety protocols, and data are presented to offer a comprehensive resource for chemists in research and development.

Introduction: The Strategic Value of a Bifunctional Intermediate